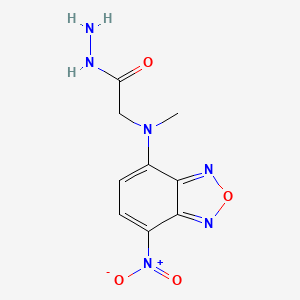![molecular formula C33H29N2O2P B1230645 (1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide](/img/structure/B1230645.png)
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide is a member of naphthalenes.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Özer et al. (2009) synthesized derivatives similar to the compound , focusing on their structural characterization through techniques like IR and NMR spectroscopy, as well as X-ray diffraction. This research highlights the potential of such compounds in the field of molecular characterization and structural analysis (Özer, Arslan, VanDerveer, & Külcü, 2009).
Asymmetric Synthesis Applications
- Boggs et al. (2007) demonstrated the efficient asymmetric synthesis of structurally related compounds, highlighting their potential application in the synthesis of pharmaceutical agents, such as treatments for human papillomavirus infections (Boggs et al., 2007).
Organometallic and Catalytic Applications
- Huang et al. (2010) explored the use of organopalladium complexes for promoting asymmetric hydrophosphination reactions. These complexes, related to the compound , could be significant in catalysis and the creation of chiral molecules (Huang et al., 2010).
- Additionally, Zhang et al. (2009) and Bungabong et al. (2007) both investigated similar palladium complexes in asymmetric synthesis, highlighting the compound's relevance in synthesizing diphosphine ligands with specific stereogenic centers, which are crucial in chiral catalysis (Zhang, Pullarkat, Li, & Leung, 2009); (Bungabong, Tan, Li, Selvaratnam, Dongol, & Leung, 2007).
Optical and Electrochemical Properties
- Wang et al. (2017) synthesized aromatic polyamides using a similar structure, investigating their electrochromic properties. This signifies the potential use of such compounds in materials science, particularly in developing electrochromic devices (Wang, Wu, Zhang, Niu, Wang, Zhang, Bai, & Wang, 2017).
Chiral Discrimination and Enantioselective Synthesis
- The compound's structure can be instrumental in chiral discrimination and enantioselective synthesis, as shown by Yang et al. (2006) and Cho et al. (2021) who developed novel compounds and complexes for these purposes (Yang, Wang, Zhong, Wu, & Fu, 2006); (Cho, Jeong, Lee, Lee, & Nayab, 2021).
Propriétés
Nom du produit |
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C33H29N2O2P |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-naphthalen-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C33H29N2O2P/c36-33(34-27-21-20-24-12-10-11-15-26(24)22-27)31-23-30(31)32(25-13-4-1-5-14-25)35-38(37,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-22,30-32H,23H2,(H,34,36)(H,35,37)/t30-,31-,32+/m1/s1 |
Clé InChI |
JTUINJHDTNXECT-IWWXRALLSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)[C@H](C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



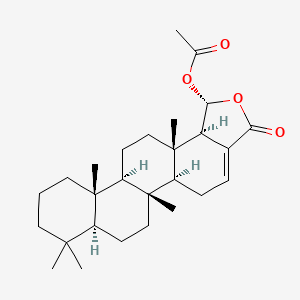
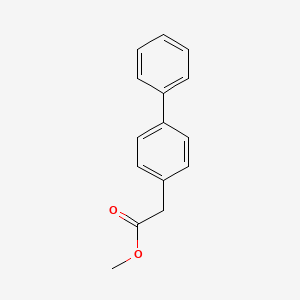


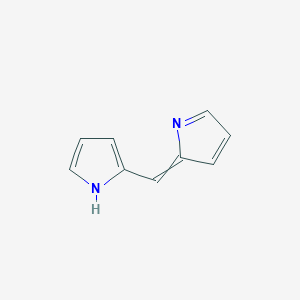
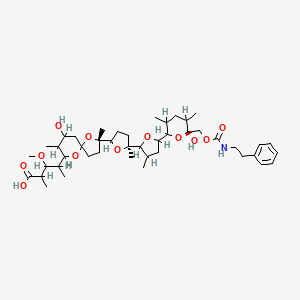
![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-pentanedioic acid](/img/structure/B1230574.png)
![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)
![8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1230581.png)
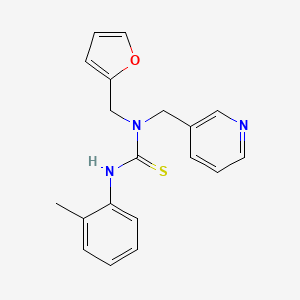
![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)
